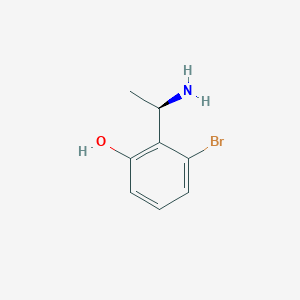
(R)-2-(1-Aminoethyl)-3-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(1-Aminoethyl)-3-bromophenol: is a chiral organic compound that features an aminoethyl group attached to a bromophenol structure
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to synthesize the target molecule.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve enantioselective synthesis.
Bromination: Bromination of phenol derivatives followed by subsequent amination.
Industrial Production Methods:
Batch Production: Conducting reactions in controlled batch processes to ensure consistency and quality.
Continuous Flow Synthesis: Implementing continuous flow reactors for large-scale production, enhancing efficiency and scalability.
Chemical Reactions Analysis
(R)-2-(1-Aminoethyl)-3-bromophenol: undergoes various types of chemical reactions:
Oxidation: Oxidation reactions can convert the amino group to an amine oxide.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Utilizing nucleophiles like sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Hydrogenated Derivatives: Formed through reduction reactions.
Substituted Phenols: Produced from nucleophilic substitution reactions.
Scientific Research Applications
(R)-2-(1-Aminoethyl)-3-bromophenol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Applied in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, or other biomolecules.
Pathways Involved: Influences biochemical pathways related to its biological activity.
Comparison with Similar Compounds
(R)-2-(1-Aminoethyl)-3-bromophenol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (R)-3-(1-Aminoethyl)benzonitrile, (R)-1-(1-naphthyl)ethylamine.
Uniqueness: The presence of the bromine atom and the specific position of the aminoethyl group contribute to its distinct chemical and biological properties.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
PFHXRVCVKNKTBY-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Br)O)N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















